1-(3-Amino-2-hydroxypropyl)piperidin-2-one;hydrochloride
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Overview
Description
1-(3-Amino-2-hydroxypropyl)piperidin-2-one;hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . This compound belongs to the category of amino acids and their derivatives and is characterized by the presence of a piperidinone ring substituted with an amino and hydroxypropyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-hydroxypropyl)piperidin-2-one;hydrochloride typically involves the reaction of piperidin-2-one with 3-amino-2-hydroxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-hydroxypropyl)piperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
1-(3-Amino-2-hydroxypropyl)piperidin-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-hydroxypropyl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidin-2-one: A structurally similar compound with similar chemical properties.
Piperidine Derivatives: Other piperidine derivatives with varying substituents and functional groups.
Uniqueness
1-(3-Amino-2-hydroxypropyl)piperidin-2-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxy groups on the piperidinone ring allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(3-amino-2-hydroxypropyl)piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-5-7(11)6-10-4-2-1-3-8(10)12;/h7,11H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOYVPPMIAIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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